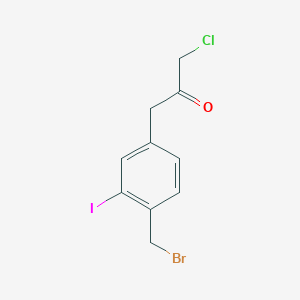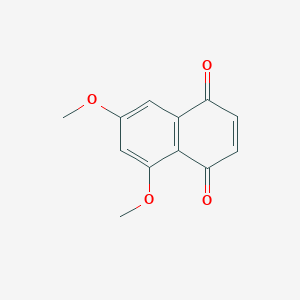
5,7-Dimethoxynaphthalene-1,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,7-Dimethoxynaphthalene-1,4-dione is an organic compound belonging to the naphthoquinone family It is characterized by the presence of two methoxy groups at the 5 and 7 positions on the naphthalene ring and two carbonyl groups at the 1 and 4 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dimethoxynaphthalene-1,4-dione typically involves the oxidation of 5,7-dimethoxynaphthalene. One common method includes the use of ceric ammonium nitrate (CAN) as an oxidizing agent in acetonitrile at room temperature . The reaction proceeds smoothly, yielding the desired product with high efficiency.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.
Analyse Chemischer Reaktionen
Types of Reactions
5,7-Dimethoxynaphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex quinones.
Reduction: Reduction reactions can convert the quinone to hydroquinone derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Ceric ammonium nitrate (CAN) in acetonitrile.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Various nucleophiles in the presence of a base.
Major Products Formed
Oxidation: Higher quinones.
Reduction: Hydroquinone derivatives.
Substitution: Functionalized naphthoquinones.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Medicine: Potential therapeutic agent for treating Ras-mediated liver cancer.
Industry: Utilized in the development of materials with specific electronic properties.
Wirkmechanismus
The mechanism by which 5,7-Dimethoxynaphthalene-1,4-dione exerts its effects involves the generation of reactive oxygen species (ROS) within cells. This leads to oxidative stress and subsequent apoptosis in cancer cells. The compound targets the Ras protein and its downstream signaling pathways, including protein kinase B, extracellular signal-related kinase, and glycogen synthase kinase phosphorylation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5,8-Dimethoxynaphthalene-1,4-dione
- 2-Benzylthio-5,8-dimethoxynaphthalene-1,4-dione
Uniqueness
5,7-Dimethoxynaphthalene-1,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it has shown significant potential in inducing apoptosis in Ras-mutated cancer cells, making it a promising candidate for further research and development .
Eigenschaften
Molekularformel |
C12H10O4 |
|---|---|
Molekulargewicht |
218.20 g/mol |
IUPAC-Name |
5,7-dimethoxynaphthalene-1,4-dione |
InChI |
InChI=1S/C12H10O4/c1-15-7-5-8-9(13)3-4-10(14)12(8)11(6-7)16-2/h3-6H,1-2H3 |
InChI-Schlüssel |
YUXALAZURFIIAY-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C(=O)C=CC2=O)C(=C1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



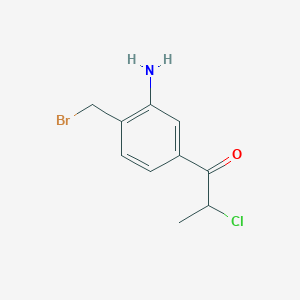
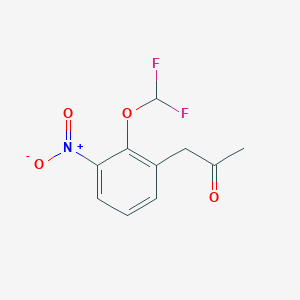
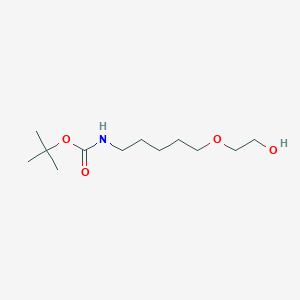
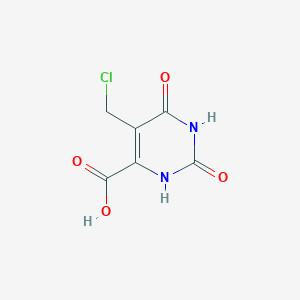

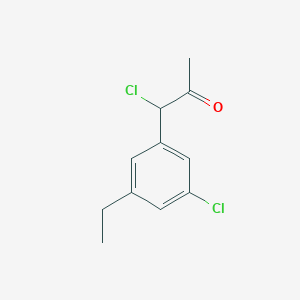


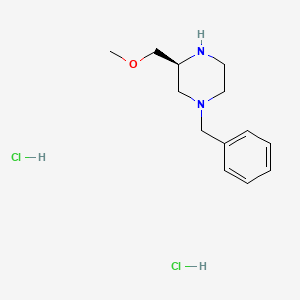
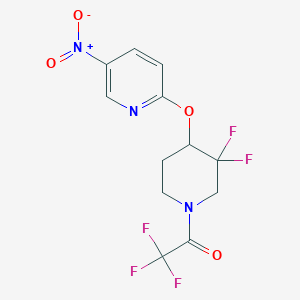

![((1R,2R,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexan-2-yl)methanol](/img/structure/B14047193.png)
